methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, an imidazo[4,5-c]pyridine ring, and a benzoate ester, making it a subject of interest for chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, amines, and esterification catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazin-1-yl]benzoate
- **Methyl (2S)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate hydrochloride
Uniqueness
Methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific structural features, such as the imidazo[4,5-c]pyridine ring and the chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential therapeutic applications. Its structure suggests a variety of biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20ClN3O3
- Molecular Weight : 373.83 g/mol
- CAS Number : Not specifically listed in the provided sources.
The compound's biological activity can be attributed to its structural features which allow it to interact with various biological targets. The imidazopyridine moiety is known for its role in modulating neurotransmitter systems and has shown potential as an anti-cancer agent through inhibition of specific kinases involved in cancer cell proliferation.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of imidazo[4,5-c]pyridine can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often range from 0.1 to 10 µM, indicating potent activity against tumor growth .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Imidazo derivative | MCF-7 | 0.63 - 1.32 |
Imidazo derivative | A549 | 0.57 - 1.73 |
Neuroprotective Effects
The compound may also exhibit neuroprotective effects by acting on cholinergic systems:
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic transmission and is beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Studies
-
Study on Anticancer Activity :
A study evaluated a series of imidazopyridine derivatives for their anticancer effects. Among them, a compound structurally related to this compound exhibited an IC50 value of 0.85 µM against MCF-7 cells . -
Neuroprotective Study :
Another study assessed the neuroprotective effects of imidazopyridine derivatives on AChE activity. The most potent inhibitor showed an IC50 value of 15 nM compared to standard drugs like donepezil .
Properties
Molecular Formula |
C21H19ClN4O3 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
methyl 2-[[4-(2-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19ClN4O3/c1-29-20(27)14-7-3-5-9-16(14)25-21(28)26-11-10-17-18(24-12-23-17)19(26)13-6-2-4-8-15(13)22/h2-9,12,19H,10-11H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
TVOYEHMRBCSPTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=CC=C4Cl)N=CN3 |
Origin of Product |
United States |
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